An In-Depth Technical Guide to 2-(Thiazol-5-yl)ethanamine Dihydrochloride (CAS No. 7730-82-7): Synthesis, Characterization, and Biological Significance
An In-Depth Technical Guide to 2-(Thiazol-5-yl)ethanamine Dihydrochloride (CAS No. 7730-82-7): Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a heterocyclic amine with significant potential in pharmacological research. The guide details its chemical identity, a proposed multi-step synthesis pathway including a key Hantzsch thiazole condensation, and methods for its characterization. A significant focus is placed on its role as a potent histamine H2 receptor agonist, with detailed protocols for in vitro assays to evaluate its biological activity. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting the histaminergic system.
Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of enzyme inhibitors and receptor ligands. The presence of the thiazole nucleus is a key feature in numerous approved drugs, highlighting its importance in the development of new therapeutic agents. This guide focuses on a specific thiazole derivative, 2-(Thiazol-5-yl)ethanamine, and its dihydrochloride salt, a compound with compelling structural similarities to histamine, suggesting its potential as a modulator of histamine receptors.
Chemical Identity and Physicochemical Properties
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Chemical Name: 2-(Thiazol-5-yl)ethanamine dihydrochloride
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CAS Number: 7730-82-7
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Molecular Formula: C₅H₁₀Cl₂N₂S
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Molecular Weight: 201.12 g/mol
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Chemical Structure:
| Property | Value | Source |
| Physical State | Solid | [Vendor Information] |
| Solubility | Soluble in water | General knowledge of amine hydrochlorides |
| Melting Point | Not available | |
| pKa | Not available | |
| LogP | Not available |
Synthesis of 2-(Thiazol-5-yl)ethanamine Dihydrochloride
A plausible and efficient synthetic route to 2-(Thiazol-5-yl)ethanamine dihydrochloride can be conceptualized based on established methodologies for thiazole synthesis and functional group transformations. The following multi-step synthesis is proposed, commencing with the well-established Hantzsch thiazole synthesis.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 2-(Thiazol-5-yl)ethanamine dihydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of 5-(Chloromethyl)thiazole (Hantzsch Thiazole Synthesis)
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Causality: The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring from an α-halocarbonyl and a thioamide. In this case, 1,3-dichloroacetone serves as the α-halocarbonyl component, and thioformamide provides the nitrogen and sulfur atoms for the heterocycle.
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Protocol:
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In a well-ventilated fume hood, dissolve thioformamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add 1,3-dichloroacetone (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude 5-(chloromethyl)thiazole by column chromatography on silica gel.
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Step 2: Synthesis of Thiazol-5-ylacetonitrile
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Causality: This step involves a nucleophilic substitution reaction where the chloride of 5-(chloromethyl)thiazole is displaced by a cyanide anion to introduce the nitrile functional group, which is a precursor to the desired ethylamine side chain.
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Protocol:
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Dissolve 5-(chloromethyl)thiazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Add sodium cyanide (1.1 eq) to the solution.
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Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude thiazol-5-ylacetonitrile may be used in the next step without further purification or can be purified by column chromatography.
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Step 3: Synthesis of 2-(Thiazol-5-yl)ethanamine
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Causality: The nitrile group is reduced to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LAH). This transformation is a standard and effective method for the synthesis of primary amines from nitriles.
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Protocol:
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Caution: LAH is a highly reactive and pyrophoric reagent. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.
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In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LAH (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
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Cool the LAH suspension in an ice bath.
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Dissolve thiazol-5-ylacetonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting granular precipitate and wash it thoroughly with ether or THF.
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Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 2-(thiazol-5-yl)ethanamine.
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Step 4: Synthesis of 2-(Thiazol-5-yl)ethanamine Dihydrochloride
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Causality: The final step involves the formation of the dihydrochloride salt to improve the stability and water solubility of the amine product. This is a standard acid-base reaction.
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Protocol:
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Dissolve the crude 2-(thiazol-5-yl)ethanamine in a minimal amount of a suitable solvent such as anhydrous diethyl ether or methanol.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrogen chloride in diethyl ether (2.0 M) or a methanolic HCl solution dropwise until the precipitation of the salt is complete. A slight excess of HCl may be required.
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Stir the resulting suspension in the ice bath for 30 minutes.
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Collect the white precipitate by vacuum filtration.
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Wash the solid with cold, anhydrous diethyl ether.
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Dry the product under vacuum to yield 2-(thiazol-5-yl)ethanamine dihydrochloride.
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Characterization and Analytical Methods
A comprehensive characterization of the synthesized 2-(Thiazol-5-yl)ethanamine dihydrochloride is essential to confirm its identity and purity. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the thiazole ring protons, and the two methylene groups of the ethylamine side chain. The amine protons may be broad and their chemical shift will be concentration and solvent dependent. |
| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the ethylamine side chain. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole ring), and C-S stretching. |
| Mass Spec. | The molecular ion peak corresponding to the free base [C₅H₈N₂S]⁺ or the protonated molecule [C₅H₈N₂S+H]⁺. |
| Melting Point | A sharp melting point range is indicative of high purity. |
| Elemental Analysis | The experimentally determined percentages of C, H, N, Cl, and S should be in close agreement with the calculated values for C₅H₁₀Cl₂N₂S. |
Note: As of the writing of this guide, a publicly available, experimentally verified full set of spectroscopic data for 2-(Thiazol-5-yl)ethanamine dihydrochloride is not available. The expected observations are based on the analysis of structurally similar compounds.
Biological Activity as a Histamine H2 Receptor Agonist
The structural similarity of 2-(Thiazol-5-yl)ethanamine to histamine, particularly the presence of an ethylamine side chain attached to a heterocyclic ring, strongly suggests its potential to interact with histamine receptors. Research on related 5-(2-aminoethyl)thiazole derivatives has demonstrated potent and selective agonist activity at the histamine H2 receptor.[1][2]
Histamine H2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H2 receptor upon agonist binding.
Upon binding of an agonist like 2-(Thiazol-5-yl)ethanamine, the H2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, leading to a physiological response. A classic example of an H2 receptor-mediated response is the stimulation of gastric acid secretion.[3]
In Vitro Assay for Histamine H2 Receptor Agonist Activity
To experimentally validate the H2 receptor agonist activity of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a functional assay measuring the accumulation of intracellular cAMP in cells expressing the H2 receptor is recommended.
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Principle: This assay quantifies the ability of the test compound to stimulate the production of cAMP, a second messenger in the H2 receptor signaling pathway.
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Protocol: cAMP Accumulation Assay
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Cell Culture: Culture a suitable cell line stably or transiently expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells) in appropriate media.
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Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
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Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
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Compound Preparation: Prepare serial dilutions of 2-(Thiazol-5-yl)ethanamine dihydrochloride and a known H2 receptor agonist (e.g., histamine or amthamine) as a positive control.
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Assay Procedure: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the prepared compound dilutions to the wells. c. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
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cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
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Data Analysis: a. Plot the cAMP concentration against the log of the agonist concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum response (Eₘₐₓ). c. Compare the EC₅₀ and Eₘₐₓ of 2-(Thiazol-5-yl)ethanamine dihydrochloride to that of the positive control to determine its relative potency and efficacy.
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Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(Thiazol-5-yl)ethanamine dihydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:
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Handling in a well-ventilated area or fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation of dust and contact with skin and eyes.
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Storing in a tightly sealed container in a cool, dry place.
Conclusion
2-(Thiazol-5-yl)ethanamine dihydrochloride is a compound of significant interest for researchers in medicinal chemistry and pharmacology. Its structural features and the known biological activities of related compounds strongly suggest its role as a histamine H2 receptor agonist. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and mechanistic insights presented herein are intended to facilitate further research into this promising molecule and its potential therapeutic applications.
References
- Eriks, J. C., van der Goot, H., Sterk, G. J., & Timmerman, H. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246.
- Coruzzi, G., Morini, G., Adami, M., & Bertaccini, G. (1994). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(4), 449–454.
- Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L. S., ... & Wifling, D. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Various chemical supplier websites for CAS 7730-82-7.
- General organic chemistry textbooks and resources for synthetic methodologies.
